molecular formula C12H16BrNO2 B060515 N-Boc-2-bromobenzylamine CAS No. 162356-90-3

N-Boc-2-bromobenzylamine

Cat. No. B060515
M. Wt: 286.16 g/mol
InChI Key: DFNZFCPEUDSNEO-UHFFFAOYSA-N
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Description

N-Boc-2-bromobenzylamine, also known as N-(tert-Butoxycarbonyl)-2-bromobenzylamine, is an organic compound with the molecular formula C12H16BrNO2 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular weight of N-Boc-2-bromobenzylamine is 286.16 . The linear formula is BrC6H4CH2NHCO2C(CH3)3 .


Chemical Reactions Analysis

N-Boc-2-bromobenzylamine can undergo deprotection reactions. For instance, the N-Boc group can be removed using simple solid Brønsted acid catalysts . Traditional approaches for N-Boc deprotection largely rely on TFA-induced cleavage .


Physical And Chemical Properties Analysis

N-Boc-2-bromobenzylamine has a density of 1.3±0.1 g/cm3, a boiling point of 370.3±25.0 °C at 760 mmHg, and a melting point of 50-54 °C (lit.) . It also has a flash point of 177.8±23.2 °C .

Scientific Research Applications

Organic Building Blocks

“N-Boc-2-bromobenzylamine” is used as an organic building block in various chemical reactions . It participates in a variety of chemical reactions, owing to the presence of both the Boc-protected amine and the bromobenzyl moiety.

Synthesis of HIV Protease Inhibitors

“N-Boc-2-bromobenzylamine” is crucial in the synthesis of hydroxyethylamine-based HIV protease inhibitors. These inhibitors are essential in the treatment of HIV.

Research in Psychoactive Substances

Compounds related to “N-Boc-2-bromobenzylamine” have been extensively studied for their pharmacological profile and toxicity. They are part of a class of potent psychoactive substances.

Metabolism Studies

Research on the metabolism of compounds closely related to “N-Boc-2-bromobenzylcarbamate” is crucial for understanding the pharmacology and potential toxicity of these novel substances.

Electrochemical Sensing Applications

“N-Boc-2-bromobenzylamine”-related compounds have been detected using electrochemical methods, demonstrating its potential in analytical chemistry for identifying psychoactive substances.

OLED Emitters

Derivatives of “tert-butyl 2-bromobenzylcarbamate” have been used as sky-blue OLED emitters exhibiting aggregation induced thermally activated fluorescence .

Bioconversion

“tert-butyl 2-bromobenzylcarbamate” has been produced during the culture of Paenibacillus odorifer, a bacterial strain associated with the crustose lichen, Rhizocarpon geographicum .

Synthesis of New Compounds

A series of new “tert-butyl 2-(substituted benzamido) phenylcarbamate” were synthesized by the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acid .

Safety And Hazards

N-Boc-2-bromobenzylamine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

N-Boc-2-bromobenzylamine is a useful research chemical . It could potentially be used in future proteomics research .

properties

IUPAC Name

tert-butyl N-[(2-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNZFCPEUDSNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426987
Record name N-Boc-2-bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-bromobenzylamine

CAS RN

162356-90-3
Record name 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162356-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(tert-butoxycarbonyl)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromobenzylamine hydrochloride (5.00 g) and di-tert-butoxycarbonyl (5.39 g) in ethyl acetate (30 ml) was added saturated sodium bicarbonate solution (30 ml), and stirred at room temperature for 16 hours. The obtained reaction mixture was diluted with water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography to give the title compound as a colorless liquid (6.48 g, 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

15.0 g of 2-Bromobenzylamine hydrochloride was dissolved in 100 ml of tetrahydrofuran, and a solution of 13 g of t-butyl dicarbonate in tetrahydrofuran (25 ml) was added thereto. The mixture was stirred at room temperature for 1 hour, and then the solvent was evaporated. The residue was dissolved in ethyl acetate, and washed successively with 1N hydrochloric acid and brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 16.0 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
t-butyl dicarbonate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Aronica, G Albano, L Giannotti… - European Journal of …, 2017 - Wiley Online Library
… precursors N-Boc-2-bromobenzylamine (6; Boc = tert-butoxycarbonyl) and 2-iodobenzonitrile (2), as described in Schemes 5 and 6, respectively. Indeed, N-Boc-2-bromobenzylamine (6…
S Peukert, J Brendel, B Pirard… - Journal of medicinal …, 2003 - ACS Publications
The voltage-gated potassium channel Kv1.5 is regarded as a promising target for the development of new atrial selective drugs with fewer side effects. In the present study the discovery …
Number of citations: 105 pubs.acs.org
SP France, GA Aleku, M Sharma, J Mangas-Sanchez… - research.manchester.ac.uk
… N-Boc-2-bromobenzylamine 5i (1.000 g, 3.49 mmol) and 2-acetylphenylboronic acid 4ii (688 mg, 4.19 mmol) were reacted following General Method 1. The crude product was purified …
Number of citations: 0 research.manchester.ac.uk
D Zhu - 2021 - books.google.com
Chemo-Enzymatic Cascade Reactions A groundbreaking book focusing on chemo-enzymatic cascade transformations Chemo-Enzymatic Cascade Reactions offers a unique book that …
Number of citations: 1 books.google.com

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